Cas no 1861402-62-1 (1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one)

1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one is a fluorinated piperidine derivative with a hydroxyl-functionalized propyl side chain, offering unique reactivity and structural versatility in synthetic chemistry. The presence of both fluorine and hydroxyl groups enhances its potential as an intermediate in pharmaceutical and agrochemical applications, enabling selective modifications for targeted molecular design. Its ketone functionality within the piperidine ring provides a reactive site for further derivatization, while the fluorine atom contributes to improved metabolic stability and bioavailability in drug development. This compound is particularly valuable in the synthesis of bioactive molecules, where precise control over stereochemistry and functional group interactions is critical.
1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one structure
1861402-62-1 structure
Product name:1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one
CAS No:1861402-62-1
MF:C8H14FNO2
Molecular Weight:175.200665950775
CID:5715410
PubChem ID:131064793

1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one 化学的及び物理的性質

名前と識別子

    • EN300-1648485
    • 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one
    • 1861402-62-1
    • 3-Piperidinone, 1-(3-fluoro-2-hydroxypropyl)-
    • インチ: 1S/C8H14FNO2/c9-4-8(12)6-10-3-1-2-7(11)5-10/h8,12H,1-6H2
    • InChIKey: PCKGFWCDBSLBAV-UHFFFAOYSA-N
    • SMILES: FCC(CN1CC(CCC1)=O)O

計算された属性

  • 精确分子量: 175.10085685g/mol
  • 同位素质量: 175.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • 密度みつど: 1.157±0.06 g/cm3(Predicted)
  • Boiling Point: 310.4±42.0 °C(Predicted)
  • 酸度系数(pKa): 13.35±0.20(Predicted)

1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1648485-0.5g
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
0.5g
$1495.0 2023-06-04
Enamine
EN300-1648485-0.05g
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
0.05g
$1308.0 2023-06-04
Enamine
EN300-1648485-1.0g
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
1g
$1557.0 2023-06-04
Enamine
EN300-1648485-250mg
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
250mg
$1170.0 2023-09-21
Enamine
EN300-1648485-10000mg
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
10000mg
$5467.0 2023-09-21
Enamine
EN300-1648485-10.0g
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
10g
$6697.0 2023-06-04
Enamine
EN300-1648485-100mg
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
100mg
$1119.0 2023-09-21
Enamine
EN300-1648485-50mg
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
50mg
$1068.0 2023-09-21
Enamine
EN300-1648485-1000mg
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
1000mg
$1272.0 2023-09-21
Enamine
EN300-1648485-5000mg
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one
1861402-62-1
5000mg
$3687.0 2023-09-21

1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one 関連文献

1-(3-Fluoro-2-hydroxypropyl)piperidin-3-oneに関する追加情報

Introduction to 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one (CAS No. 1861402-62-1)

1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1861402-62-1, has garnered attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules. The presence of a fluoro-substituted hydroxypropyl group and a piperidine ring makes it a versatile intermediate for medicinal chemists exploring novel therapeutic agents.

The fluoro atom in the molecule is a key feature that enhances its pharmacological profile. Fluorine substitution is well-documented for improving metabolic stability, binding affinity, and overall bioavailability of pharmaceutical compounds. In the case of 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one, the fluoro group is positioned strategically to influence both electronic and steric properties, making it an attractive scaffold for designing small-molecule drugs.

The hydroxypropyl side chain contributes to the compound's solubility and interaction with biological targets. This moiety is commonly employed in drug design to enhance pharmacokinetic properties, such as oral bioavailability and tissue distribution. The combination of these functional groups within the piperidine core creates a rich chemical space for structural modifications, enabling the development of diverse derivatives with tailored biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in drug discovery. Piperidine rings are frequently found in approved drugs due to their ability to mimic natural amino acid structures, facilitating interactions with biological macromolecules. The compound 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one exemplifies this trend, serving as a building block for novel therapeutics targeting various diseases.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Researchers have been exploring its utility in synthesizing inhibitors for enzymes involved in inflammatory pathways, such as kinases and proteases. The fluoro and hydroxypropyl groups provide opportunities for selective binding, which is crucial for developing drugs with high specificity and low toxicity.

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques are essential for producing pharmaceutical-grade material that meets stringent regulatory standards.

In vitro studies have demonstrated promising results when using derivatives of 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one as lead compounds. For instance, modifications of the fluoro and hydroxypropyl substituents have led to compounds with enhanced activity against cancer cell lines and reduced side effects compared to existing therapies. Such findings underscore the importance of this scaffold in developing next-generation drugs.

The growing interest in fluorinated compounds has been further fueled by their role in next-generation sequencing (NGS) technologies and diagnostic tools. While not directly related to drug development, the chemical properties of fluorinated molecules make them valuable in labeling probes and markers used in genetic analysis. This broader application highlights the versatility of compounds like 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one beyond traditional pharmaceutical uses.

As research continues to uncover new therapeutic targets, the demand for specialized intermediates like 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one is expected to rise. Collaborative efforts between academic institutions and pharmaceutical companies are essential for optimizing synthetic routes and exploring new applications. The integration of computational chemistry tools can also accelerate the discovery process by predicting molecular properties and guiding structural modifications.

The future prospects of this compound are promising, with ongoing studies focusing on its role in developing treatments for neurological disorders, infectious diseases, and metabolic conditions. The ability to fine-tune its structure allows researchers to tailor its pharmacological profile for specific therapeutic needs. This adaptability makes it a valuable asset in modern drug discovery pipelines.

In conclusion, 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one (CAS No. 1861402-62-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for developing innovative therapeutics with improved efficacy and safety profiles. As research progresses, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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